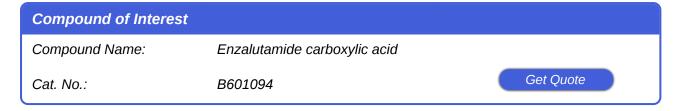


# Enzalutamide Carboxylic Acid in Pharmacokinetic Modeling: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Enzalutamide is a potent androgen receptor inhibitor approved for the treatment of prostate cancer. Upon administration, enzalutamide is extensively metabolized in the body. Two of its major metabolites are N-desmethyl enzalutamide (M2), which is an active metabolite, and **enzalutamide carboxylic acid** (M1), which is considered pharmacologically inactive.[1][2][3] Despite its lack of therapeutic activity, the carboxylic acid metabolite is a significant component in the overall pharmacokinetic profile of enzalutamide, primarily due to its substantial circulation levels and its role as a major route of elimination.[4][5]

These application notes provide a comprehensive overview of the role of **enzalutamide carboxylic acid** in pharmacokinetic (PK) modeling. This document details its metabolic pathway, summarizes key pharmacokinetic parameters, and outlines experimental protocols for its quantification, providing researchers with the necessary information to incorporate this inactive metabolite into their pharmacokinetic assessments.

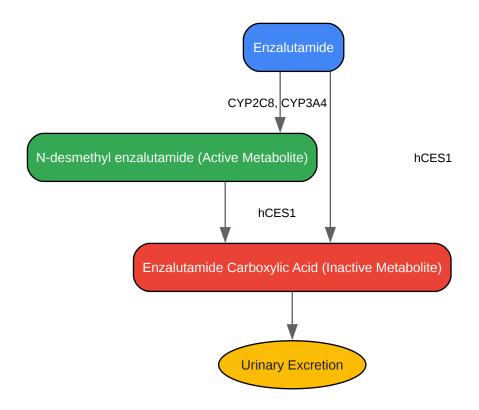
## **Metabolic Pathway and Elimination**

Enzalutamide undergoes extensive hepatic metabolism. The formation of the active metabolite, N-desmethyl enzalutamide, is primarily mediated by cytochrome P450 enzymes CYP2C8 and



CYP3A4.[6] The inactive carboxylic acid metabolite is formed through the action of human carboxylesterase 1 (hCES1), which can catalyze this conversion from both the parent drug, enzalutamide, and the active metabolite, N-desmethyl enzalutamide.[6]

A mass balance study has shown that after oral administration of radiolabeled enzalutamide, the majority of the dose is recovered in the urine, predominantly as the carboxylic acid metabolite.[4][6] This indicates that the formation of **enzalutamide carboxylic acid** is a critical step in the clearance and elimination of enzalutamide from the body.



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Metabolic pathway of enzalutamide.

## **Pharmacokinetic Parameters**

While most population pharmacokinetic models for enzalutamide have focused on the parent drug and its active metabolite, non-compartmental analyses have provided valuable insights into the pharmacokinetic profile of **enzalutamide carboxylic acid**. At steady state, the plasma concentrations of the carboxylic acid metabolite are approximately 25% lower than those of enzalutamide.[7][8]



The following table summarizes the single-dose pharmacokinetic parameters of enzalutamide and its metabolites in healthy male volunteers following a 160 mg oral dose.

Parameter	Enzalutamide	N-desmethyl enzalutamide (M2)	Enzalutamide Carboxylic Acid (M1)
Cmax (µg/mL)	1.6 - 2.4	1.2 - 1.4	0.4 - 0.6
Tmax (h)	1.0 - 2.0	134 - 144	96 - 120
AUC (μg·h/mL)	100 - 140	300 - 400	50 - 70
t½ (days)	5.8	7.8 - 8.6	8.9 - 9.3
Data compiled from			
the FDA Clinical			
Pharmacology and			
Biopharmaceutics			
Review for NDA			
203415.[1]			

# **Experimental Protocols**

Accurate quantification of **enzalutamide carboxylic acid** is essential for its inclusion in pharmacokinetic studies. The following protocols outline the key experimental procedures.

## **Sample Collection and Handling**

- Matrix: Human plasma is the standard matrix for analysis.
- Anticoagulant: K2EDTA is a commonly used anticoagulant.
- Sample Processing: Blood samples should be collected at predetermined time points postdose. Plasma should be separated by centrifugation and stored frozen at -20°C or lower until analysis.
- Sampling Schedule: Due to the long half-lives of enzalutamide and its metabolites, a prolonged sampling schedule is necessary to accurately characterize their pharmacokinetic

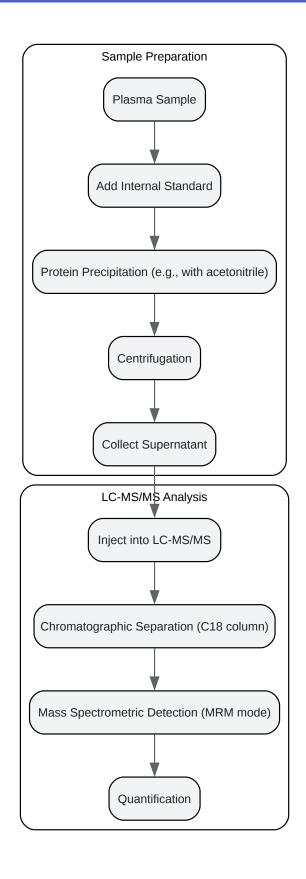


profiles. For single-dose studies, sampling for up to 50 days may be required.[9] For multiple-dose studies, trough concentrations can be monitored at various intervals to assess steady-state conditions.[7][8]

## **Bioanalytical Method: LC-MS/MS**

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of enzalutamide and its metabolites due to its high sensitivity and selectivity.





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Workflow for the bioanalytical quantification.



#### 4.2.1. Sample Preparation: Protein Precipitation

- Thaw plasma samples, calibration standards, and quality control samples at room temperature.
- To a 100  $\mu$ L aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of enzalutamide).
- Add a protein precipitating agent, such as acetonitrile, in a 3:1 or 4:1 ratio to the plasma volume.
- Vortex the mixture vigorously to ensure complete protein precipitation.
- Centrifuge the samples at a high speed to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

#### 4.2.2. Liquid Chromatography

- Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

#### 4.2.3. Mass Spectrometry

- Ionization: Positive ion electrospray ionization (ESI+) is the standard mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
   Specific precursor-to-product ion transitions are monitored for enzalutamide, N-desmethyl enzalutamide, enzalutamide carboxylic acid, and the internal standard.
- Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[7][8]



## **Application in Pharmacokinetic Modeling**

While comprehensive population pharmacokinetic models that include a separate compartment for **enzalutamide carboxylic acid** are not widely published, the data on this metabolite is crucial for several aspects of pharmacokinetic modeling:

- Mass Balance and Clearance: The quantification of enzalutamide carboxylic acid in urine
  is fundamental to understanding the overall mass balance and the primary routes of
  elimination of enzalutamide. This information is critical for developing and validating
  physiologically-based pharmacokinetic (PBPK) models.[6]
- Metabolite-Parent Ratios: Calculating the ratio of the carboxylic acid metabolite to the parent drug can provide insights into the activity of carboxylesterases and can be a useful parameter in drug-drug interaction studies.
- Safety and Toxicity: Although considered inactive, monitoring the levels of a major metabolite like the carboxylic acid can be important in special populations (e.g., patients with renal or hepatic impairment) to assess any potential for accumulation and to ensure that it does not contribute to unexpected adverse events.[8]
- PBPK Modeling: In PBPK models, the formation of the carboxylic acid metabolite can be incorporated as a clearance pathway for both enzalutamide and N-desmethyl enzalutamide, providing a more mechanistic description of their disposition.[6]

## Conclusion

The inactive carboxylic acid metabolite of enzalutamide is a significant component in the drug's overall pharmacokinetic profile. Its quantification and characterization are essential for a complete understanding of enzalutamide's absorption, distribution, metabolism, and excretion. While detailed compartmental modeling of this metabolite is not as prevalent as for the parent drug and its active metabolite, the inclusion of **enzalutamide carboxylic acid** in pharmacokinetic assessments, particularly in mass balance studies and PBPK models, provides a more comprehensive and mechanistically sound understanding of enzalutamide's disposition. The protocols and data presented in these application notes offer a robust framework for researchers to incorporate this important metabolite into their drug development programs.



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